molecular formula C9H12N2O2 B2832808 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1556315-63-9

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2832808
CAS No.: 1556315-63-9
M. Wt: 180.207
InChI Key: ZRQFPBQPDHDKKV-UHFFFAOYSA-N
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Description

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2. It is characterized by a cyclobutyl group attached to the nitrogen atom of a pyrazole ring, with a carboxylic acid functional group at the 4-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of cheaper and more readily available starting materials can make the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQFPBQPDHDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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